![molecular formula C26H26ClN3O2 B244448 3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244448.png)
3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is an organic compound with the molecular formula C26H26ClN3O2 and a molecular weight of 448 g/mol. This compound is known for its complex structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide typically involves a series of organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.
Reduction: Conversion of the nitro group to an amine.
Amidation: Formation of the benzamide by reacting the amine with a carboxylic acid derivative.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can be compared with other benzamide derivatives, such as:
N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide: Similar structure but lacks the chloro and methyl groups.
3-Chloro-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide: Similar structure but lacks the 4-methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C26H26ClN3O2 |
|---|---|
Peso molecular |
448 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C26H26ClN3O2/c1-18-5-3-4-6-23(18)26(32)30-15-13-29(14-16-30)22-11-9-21(10-12-22)28-25(31)20-8-7-19(2)24(27)17-20/h3-12,17H,13-16H2,1-2H3,(H,28,31) |
Clave InChI |
RSGFVNHMFGYPON-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)
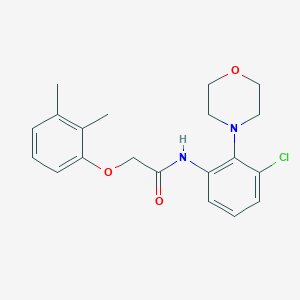
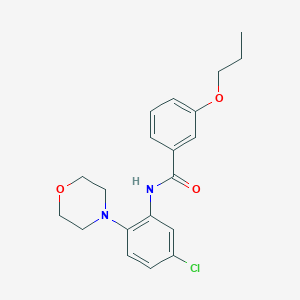
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)
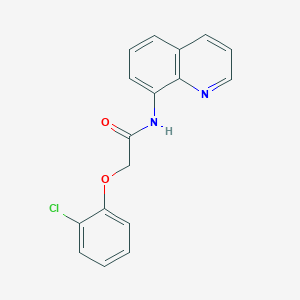
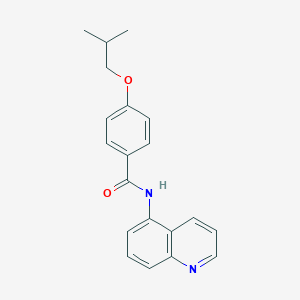
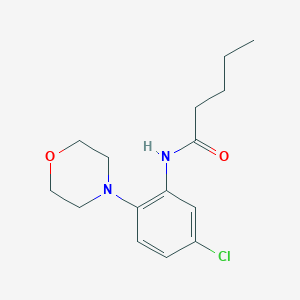
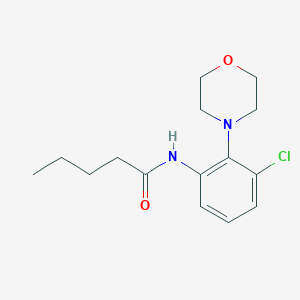
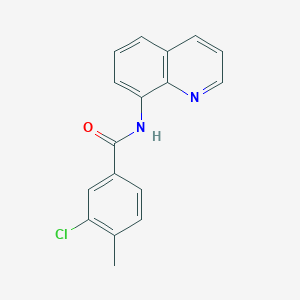
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
